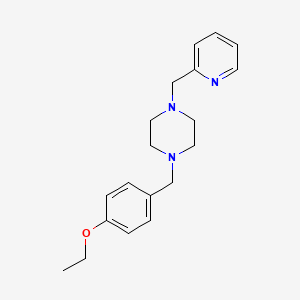![molecular formula C26H22F2N2O4 B10882903 2-{4-[(4-Fluorophenyl)carbonyl]phenoxy}-1-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B10882903.png)
2-{4-[(4-Fluorophenyl)carbonyl]phenoxy}-1-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-fluorobenzoyl)piperazino]-1-ethanone is an organic compound characterized by the presence of fluorobenzoyl groups attached to a phenoxy and piperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorobenzoyl)phenoxy]-1-[4-(4-fluorobenzoyl)piperazino]-1-ethanone typically involves the reaction of 4-fluorobenzoyl chloride with appropriate phenoxy and piperazino derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-fluorobenzoyl)piperazino]-1-ethanone can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted fluorobenzoyl derivatives.
Scientific Research Applications
2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-fluorobenzoyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorobenzoyl)phenoxy]-1-[4-(4-fluorobenzoyl)piperazino]-1-ethanone involves its interaction with specific molecular targets such as enzymes and receptors. The fluorobenzoyl groups enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biochemical pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl chloride: A precursor used in the synthesis of various fluorobenzoyl derivatives.
4-Fluorobenzophenone: A structurally similar compound with different functional groups and applications.
Uniqueness
2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-fluorobenzoyl)piperazino]-1-ethanone is unique due to its dual fluorobenzoyl groups attached to both phenoxy and piperazino moieties, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H22F2N2O4 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[4-(4-fluorobenzoyl)phenoxy]-1-[4-(4-fluorobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H22F2N2O4/c27-21-7-1-18(2-8-21)25(32)19-5-11-23(12-6-19)34-17-24(31)29-13-15-30(16-14-29)26(33)20-3-9-22(28)10-4-20/h1-12H,13-17H2 |
InChI Key |
DANXGWCMJPKUBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882823.png)
![8-Ethyl-5-oxo-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10882828.png)
amine](/img/structure/B10882833.png)
![9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B10882839.png)
![3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10882845.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B10882867.png)



![9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole](/img/structure/B10882892.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10882896.png)
![(4-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10882916.png)
![1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane](/img/structure/B10882924.png)
![(3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B10882926.png)
